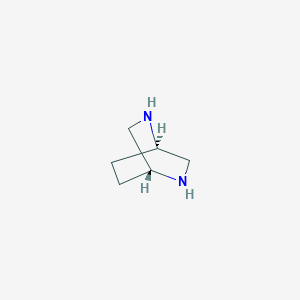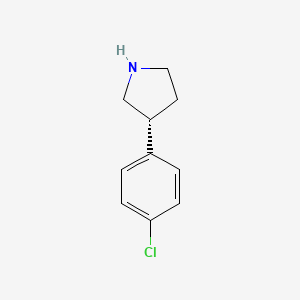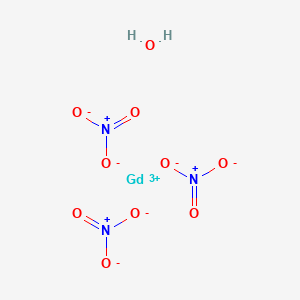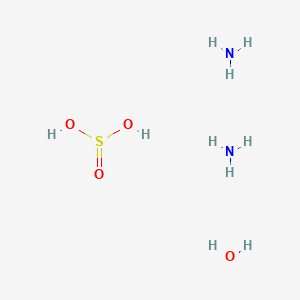
Difluorozinc;tetrafluorosilane;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc hexafluorosilicate hydrate 98% is a chemical compound with the molecular formula ZnSiF6·6H2O. It is a white crystalline powder that is primarily used in various industrial and research applications. The compound is known for its high purity and stability, making it a valuable reagent in chemical synthesis and other scientific endeavors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc hexafluorosilicate hydrate can be synthesized through the reaction of zinc oxide or zinc carbonate with hydrofluorosilicic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired hydrate form. The general reaction is as follows:
ZnO+H2SiF6→ZnSiF6⋅6H2O
or
ZnCO3+H2SiF6→ZnSiF6⋅6H2O+CO2
Industrial Production Methods
In industrial settings, the production of zinc hexafluorosilicate hydrate involves the use of large-scale reactors where zinc oxide or zinc carbonate is reacted with hydrofluorosilicic acid. The reaction mixture is then filtered, and the resulting product is crystallized and dried to obtain the pure hydrate form.
Chemical Reactions Analysis
Types of Reactions
Zinc hexafluorosilicate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different zinc and silicon-containing products.
Reduction: Reduction reactions can convert zinc hexafluorosilicate into other zinc compounds.
Substitution: The compound can participate in substitution reactions where fluoride ions are replaced by other anions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium chloride, potassium bromide.
Major Products Formed
Oxidation: Zinc oxide, silicon dioxide.
Reduction: Zinc metal, silicon tetrafluoride.
Substitution: Zinc chloride, zinc bromide.
Scientific Research Applications
Zinc hexafluorosilicate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic and inorganic compounds.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological samples.
Medicine: Investigated for its potential use in dental materials and as an antimicrobial agent.
Industry: Utilized in water treatment processes, electroplating, and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of zinc hexafluorosilicate hydrate involves its ability to release fluoride ions in aqueous solutions. These fluoride ions can interact with various molecular targets, including enzymes and cellular membranes, leading to antimicrobial effects and other biological activities. The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness in industrial applications.
Comparison with Similar Compounds
Similar Compounds
- Zinc tetrafluoroborate
- Zinc trifluoromethanesulfonate
- Zinc chloride
Comparison
Zinc hexafluorosilicate hydrate is unique due to its high fluoride content and stability. Compared to zinc tetrafluoroborate and zinc trifluoromethanesulfonate, it offers better solubility and reactivity in certain chemical processes. Its ability to form stable complexes with metal ions makes it more effective in applications such as water treatment and electroplating.
Properties
IUPAC Name |
difluorozinc;tetrafluorosilane;hexahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F4Si.2FH.6H2O.Zn/c1-5(2,3)4;;;;;;;;;/h;2*1H;6*1H2;/q;;;;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJQFFICOPXFIA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.F[Si](F)(F)F.F[Zn]F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6H12O6SiZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














